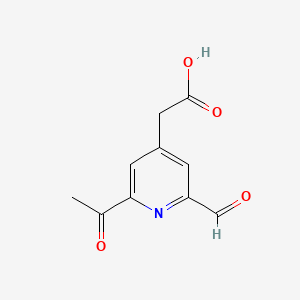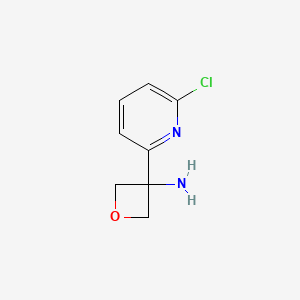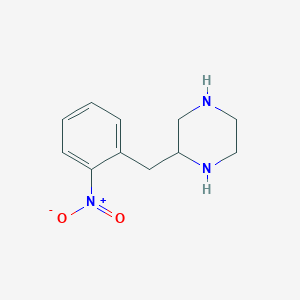
Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn is a synthetic peptide compound. It is composed of four lysine residues, each protected by a carbobenzyloxy (Cbz) group, and a benzyl ester (OBn) group at the C-terminus. The Boc group (tert-butyloxycarbonyl) is used to protect the amino group of the lysine residues. This compound is often used in peptide synthesis and research due to its stability and ease of deprotection.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn involves several steps:
Protection of Lysine Residues: Each lysine residue is protected by a carbobenzyloxy (Cbz) group. This is typically done by reacting lysine with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Coupling of Protected Lysine Residues: The protected lysine residues are then coupled together using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Protection of the Amino Group: The amino group of the lysine residues is protected by a Boc group. This is typically done by reacting the lysine residues with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formation of the Benzyl Ester: The C-terminus of the peptide is converted to a benzyl ester by reacting with benzyl alcohol in the presence of a coupling reagent like DCC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield.
化学反応の分析
Types of Reactions
Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn undergoes several types of reactions:
Deprotection Reactions: The Boc and Cbz protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid for Boc) or hydrogenation (e.g., palladium on carbon for Cbz).
Coupling Reactions: The compound can be coupled with other peptides or amino acids using coupling reagents like DCC or DIC.
Hydrolysis: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, palladium on carbon (Pd/C) for Cbz removal.
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP).
Hydrolysis: Aqueous acid or base.
Major Products Formed
Deprotection: Free lysine residues.
Coupling: Extended peptide chains.
Hydrolysis: Carboxylic acid derivatives.
科学的研究の応用
Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn is used in various scientific research applications:
Peptide Synthesis: It serves as a building block for the synthesis of longer peptides and proteins.
Bioconjugation: The compound can be used to attach peptides to other molecules, such as drugs or imaging agents, for targeted delivery.
Drug Development: It is used in the development of peptide-based therapeutics.
Biological Studies: The compound is used in studies of protein-protein interactions and enzyme-substrate interactions.
作用機序
The mechanism of action of Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn depends on its application. In peptide synthesis, it acts as a protected building block that can be selectively deprotected and coupled to form longer peptide chains. In drug development, it may be used to deliver active peptides to specific targets in the body.
類似化合物との比較
Similar Compounds
Boc-D-Lys(Cbz)-OH: A similar compound with a single lysine residue protected by Boc and Cbz groups.
Boc-Lys(Cbz)-Lys(Cbz)-OBn: A shorter peptide with two lysine residues.
Boc-Lys(Cbz)-Lys(Cbz)-Lys(Cbz)-OBn: A peptide with three lysine residues.
Uniqueness
Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-DL-Lys(Cbz)-OBn is unique due to its four lysine residues, each protected by Cbz groups, and a benzyl ester group at the C-terminus. This structure provides stability and allows for selective deprotection and coupling reactions, making it a versatile building block in peptide synthesis and research.
特性
IUPAC Name |
benzyl 2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H88N8O15/c1-68(2,3)91-67(85)76-57(39-21-25-43-71-65(83)89-48-53-33-15-7-16-34-53)61(79)74-55(37-19-23-41-69-63(81)87-46-51-29-11-5-12-30-51)59(77)73-56(38-20-24-42-70-64(82)88-47-52-31-13-6-14-32-52)60(78)75-58(62(80)86-45-50-27-9-4-10-28-50)40-22-26-44-72-66(84)90-49-54-35-17-8-18-36-54/h4-18,27-36,55-58H,19-26,37-49H2,1-3H3,(H,69,81)(H,70,82)(H,71,83)(H,72,84)(H,73,77)(H,74,79)(H,75,78)(H,76,85) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMZXGQHERABJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)NC(CCCCNC(=O)OCC3=CC=CC=C3)C(=O)NC(CCCCNC(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H88N8O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1257.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone](/img/structure/B14850567.png)








![2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B14850643.png)




